molecular formula C21H20Cl4O4 B1297415 Diethyl bis(3,4-dichlorobenzyl)malonate CAS No. 57197-27-0

Diethyl bis(3,4-dichlorobenzyl)malonate

Cat. No. B1297415
CAS RN: 57197-27-0
M. Wt: 478.2 g/mol
InChI Key: BCRBVFAGXYFRNM-UHFFFAOYSA-N
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Description

Diethyl bis(3,4-dichlorobenzyl)malonate is a chemical compound with the linear formula C21H20Cl4O4 . It has a molecular weight of 478.203 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Diethyl bis(3,4-dichlorobenzyl)malonate is represented by the linear formula C21H20Cl4O4 . This indicates that the molecule is composed of 21 carbon atoms, 20 hydrogen atoms, 4 chlorine atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Diethyl bis(3,4-dichlorobenzyl)malonate has a molecular weight of 478.203 . The CAS Number for this compound is 57197-27-0 .

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product . Buyers are responsible for confirming product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

diethyl 2,2-bis[(3,4-dichlorophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl4O4/c1-3-28-19(26)21(20(27)29-4-2,11-13-5-7-15(22)17(24)9-13)12-14-6-8-16(23)18(25)10-14/h5-10H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRBVFAGXYFRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329865
Record name NSC166274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,2-bis[(3,4-dichlorophenyl)methyl]propanedioate

CAS RN

57197-27-0
Record name NSC166274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC166274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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